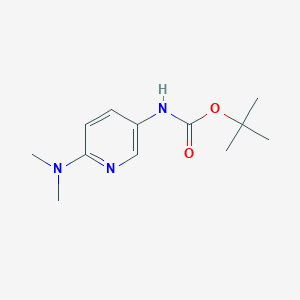

tert-Butyl (6-(dimethylamino)pyridin-3-yl)carbamate

Description

tert-Butyl (6-(dimethylamino)pyridin-3-yl)carbamate is a pyridine-based carbamate derivative characterized by a tert-butyl carbamate group at the 3-position of the pyridine ring and a dimethylamino substituent at the 6-position. This compound is widely utilized in medicinal chemistry and organic synthesis as a versatile intermediate, particularly in the development of kinase inhibitors, PROTACs (Proteolysis-Targeting Chimeras), and other bioactive molecules. The dimethylamino group enhances solubility and modulates electronic properties, while the tert-butyl carbamate moiety provides steric protection for amines during synthetic processes.

Properties

IUPAC Name |

tert-butyl N-[6-(dimethylamino)pyridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)14-9-6-7-10(13-8-9)15(4)5/h6-8H,1-5H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATKQVZGUKAKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20734850 | |

| Record name | tert-Butyl [6-(dimethylamino)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242333-49-8 | |

| Record name | tert-Butyl [6-(dimethylamino)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl (6-(dimethylamino)pyridin-3-yl)carbamate is a carbamate compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities, particularly as an enzyme inhibitor. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of tert-Butyl (6-(dimethylamino)pyridin-3-yl)carbamate is , with a molecular weight of 238.30 g/mol. The structure features a tert-butyl group, a dimethylamino group, and a pyridin-3-yl moiety, which contribute to its unique reactivity and biological properties.

The biological activity of tert-Butyl (6-(dimethylamino)pyridin-3-yl)carbamate primarily involves its interaction with various enzymes. The carbamate group can form covalent bonds with the active sites of target enzymes, leading to enzyme inhibition. This mechanism is crucial for modulating metabolic pathways and developing therapeutic strategies against diseases.

Biological Activity Overview

Research indicates that compounds in the carbamate class, including tert-butyl derivatives, exhibit significant biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by covalently modifying their active sites.

- Antiviral Activity : Some studies suggest potential applications in developing antiviral agents, particularly against viral proteases.

- Neuroprotective Effects : Preliminary findings indicate that the compound may offer neuroprotective benefits through modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of tert-butyl (6-(dimethylamino)pyridin-3-yl)carbamate on various enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited key enzymes with IC50 values in the low micromolar range, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Antiviral Applications

In another investigation, the compound was tested for its ability to inhibit the SARS-CoV 3CL protease, a critical enzyme for viral replication. The results demonstrated potent inhibitory activity with a binding affinity comparable to established inhibitors, highlighting its potential use in antiviral therapies.

Safety and Toxicity

While preliminary studies suggest promising biological activities, comprehensive toxicity assessments are necessary to evaluate the safety profile of tert-butyl (6-(dimethylamino)pyridin-3-yl)carbamate. Current data indicate low toxicity levels; however, further studies are required to confirm these findings across different biological systems.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibitors of Protein Kinases:

Research indicates that derivatives of this compound may act as selective inhibitors of various kinases, including spleen tyrosine kinase (SYK) and calmodulin-dependent kinases (CaMK). These kinases are implicated in several diseases, including autoimmune disorders and cancers. For instance, studies have shown that modifications to the structure can enhance selectivity and potency against specific targets like CaMK1D, which is relevant for restoring insulin sensitivity in obesity models .

2. Antiviral Activity:

The compound has potential applications in antiviral drug development. Preliminary studies suggest that it may inhibit viral proteases, such as those of SARS-CoV, by interfering with critical enzymatic functions necessary for viral replication . The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in enhancing inhibitory potency.

3. Neuropharmacology:

Given its ability to cross the blood-brain barrier, this compound may have applications in treating neurological disorders. Its interaction with neurotransmitter systems could provide insights into developing drugs for conditions such as depression or anxiety .

Case Studies

Case Study 1: Insulin Sensitivity Restoration

In a study focusing on obesity-induced insulin resistance, tert-butyl (6-(dimethylamino)pyridin-3-yl)carbamate was evaluated for its effects on insulin signaling pathways. The compound demonstrated significant improvements in glucose metabolism and insulin sensitivity in mouse models. The results indicated that the compound could serve as a lead for developing new treatments for metabolic disorders .

Case Study 2: Viral Protease Inhibition

Another investigation explored the compound's efficacy against SARS-CoV proteases. Through a series of SAR studies, researchers identified key structural features that enhanced inhibitory activity. Compounds derived from tert-butyl (6-(dimethylamino)pyridin-3-yl)carbamate showed promising results with low micromolar inhibition constants, indicating potential as antiviral agents .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (CAS 1142192-48-0): This derivative features bromine (6-position) and chlorine (2-position) substituents. The halogens enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable for constructing biaryl systems. Its molecular weight (321.60 g/mol) is significantly higher than the dimethylamino analogue due to halogen atoms . Applications: Intermediate in synthesizing heterocyclic pharmaceuticals. Commercial Data: Priced at $400/g (1 g scale), reflecting its specialized use in high-value syntheses .

- tert-Butyl (6-bromopyridin-3-yl)carbamate (CAS 218594-15-1): Lacks the dimethylamino group but retains a bromine atom at the 6-position. With a similarity score of 0.73 to the target compound, it is less polar but more reactive toward nucleophilic substitution .

Oxygen- and Nitrogen-Containing Substituents

- tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (CAS 323578-38-7): The hydroxymethyl group at the 6-position increases hydrophilicity compared to the dimethylamino analogue (similarity score: 0.82). This derivative is used in prodrug strategies or as a handle for further functionalization .

tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate (CAS 162709-20-8):

Features iodine (4-position) and methoxy (2-position) groups. The iodine atom facilitates radio-labeling, while the methoxy group stabilizes the pyridine ring against oxidation (similarity score: 0.82) .

Complex Functionalization

- tert-Butyl 6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-ylcarbamate :

Contains a fluorinated pyridine core and a silyl-protected pyrrolidine side chain. The fluorine atom improves metabolic stability, and the silyl group enables selective deprotection during multi-step syntheses .

Structural and Functional Comparison Table

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl (6-(dimethylamino)pyridin-3-yl)carbamate typically involves:

- Introduction of the dimethylamino substituent onto the pyridine ring.

- Protection of the amino group with a tert-butyl carbamate (Boc) protecting group.

- Use of carbamate formation reactions often via isocyanate intermediates or direct carbamoylation.

The synthetic routes often employ carbamate protection to improve compound stability and facilitate further functionalization.

Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Toluene/tert-butanol (1:1), dichloromethane, acetonitrile | Solvent choice depends on method (Curtius vs direct) |

| Temperature | 25–100 °C | Higher temp (100 °C) for Curtius rearrangement |

| Reaction Time | 12–20 hours | Monitored by HPLC for completion |

| Base | Triethylamine, DIPEA | Neutralizes acid byproducts, facilitates reaction |

| Reagents | DPPA (for Curtius), Boc2O or Boc-Cl (for direct) | DPPA generates isocyanate intermediate |

| Yield | ~60% (Curtius rearrangement) | Yield varies with purity and isolation methods |

Purification and Characterization

- Post-reaction mixtures often require filtration to remove phosphorous salts (from DPPA) or other inorganic byproducts.

- Purification is commonly achieved by crystallization or chromatographic methods.

- Product identity and purity are confirmed by analytical techniques such as:

- High Performance Liquid Chromatography (HPLC)

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)

- Mass Spectrometry (MS)

- Melting point analysis

Research Findings and Comparative Notes

- The one-pot Curtius rearrangement method provides a streamlined approach to tert-butyl carbamate formation on pyridine derivatives with moderate to good yields and acceptable purity.

- Direct carbamoylation methods remain a reliable alternative, especially when the amine precursor is stable and available.

- The presence of the dimethylamino group on the pyridine ring may influence reaction rates and conditions due to its electron-donating nature, potentially requiring optimization of base and solvent.

- No direct synthesis route for tert-butyl (6-(dimethylamino)pyridin-3-yl)carbamate was found in the literature outside patent disclosures, indicating this compound's preparation may be adapted from general carbamate synthesis protocols.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Curtius Rearrangement | DPPA, triethylamine, tert-butanol/toluene, 100 °C, 12-20 h | One-pot, good purity, moderate yield | Phosphorous salt contamination, moderate yield |

| Direct Carbamoylation | Boc2O or Boc-Cl, base (TEA/DIPEA), RT, organic solvent | Simple, widely used, scalable | Requires free amine precursor, possible side reactions |

| Acid Hydrolysis of Isocyanate | Generated in situ from acyl azide | Direct conversion to carbamate | Intermediate isolation not required, sensitive conditions |

Q & A

Basic: What are the standard synthetic routes for tert-Butyl (6-(dimethylamino)pyridin-3-yl)carbamate?

Methodological Answer:

The compound is synthesized via carbamate formation between 6-(dimethylamino)pyridin-3-amine and tert-butyl chloroformate. Key steps include:

- Reaction Conditions: Conducted in anhydrous dichloromethane or THF under inert atmosphere (N₂/Ar) at 0–5°C to minimize side reactions .

- Base Selection: Triethylamine or DMAP is used to scavenge HCl generated during the reaction .

- Purification: Crude product is isolated via filtration, followed by column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Advanced: How can reaction yields be optimized for this carbamate in sterically hindered environments?

Methodological Answer:

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates .

- Catalysis: Introduce catalytic DMAP (1–5 mol%) to accelerate carbamate formation .

- Temperature Gradients: Start at low temperatures (0°C) to control exothermicity, then gradually warm to room temperature for completion .

- Monitoring: Track reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR (DMSO-d₆) confirms the tert-butyl group (δ 1.4 ppm, singlet) and dimethylamino protons (δ 2.9–3.1 ppm) .

- Mass Spectrometry: High-resolution MS (ESI+) verifies molecular ion [M+H]⁺ at m/z 252.17 .

- Purity Analysis: HPLC (UV detection at 254 nm) with retention time ~8.2 min under isocratic conditions (60% acetonitrile) .

Advanced: How does the dimethylamino group influence the compound’s stability under acidic/basic conditions?

Methodological Answer:

- Acidic Conditions (pH <3): The dimethylamino group protonates, increasing solubility but risking carbamate cleavage. Stability studies (1M HCl, 25°C) show <5% degradation over 24 hours .

- Basic Conditions (pH >10): Hydrolysis of the carbamate occurs via nucleophilic attack by OH⁻. Kinetic studies (0.1M NaOH) reveal a half-life of ~6 hours at 25°C .

- Mitigation Strategies: Store at pH 6–8 (buffered solutions) and avoid prolonged exposure to strong acids/bases .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .

- First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can computational modeling predict this carbamate’s interactions with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450 3A4). The dimethylamino group shows hydrogen bonding with Glu374, while the tert-butyl group occupies a hydrophobic pocket .

- MD Simulations: GROMACS simulations (100 ns) reveal stable binding conformations in aqueous environments, with RMSD <2.0 Å .

- Validation: Compare predicted IC₅₀ values with experimental enzyme inhibition assays (e.g., fluorometric CYP3A4 assays) .

Basic: What are the primary applications of this compound in organic synthesis?

Methodological Answer:

- Amine Protection: The tert-butyl carbamate (Boc) group protects the pyridine amine during multi-step syntheses, enabling selective functionalization at other sites .

- Intermediate in Drug Discovery: Used to prepare kinase inhibitors (e.g., JAK2/STAT3 inhibitors) by coupling with boronic acids via Suzuki-Miyaura cross-coupling .

Advanced: How can contradictory data on byproduct formation during synthesis be resolved?

Methodological Answer:

- Byproduct Identification: LC-MS/MS detects N-methylated impurities (m/z 266.20) due to dimethylamino group reactivity .

- Root Cause Analysis: Varying stoichiometry (excess tert-butyl chloroformate) or elevated temperatures (>10°C) increases byproduct yield .

- Process Optimization: Reduce chloroformate to 1.1 equivalents and maintain strict temperature control (0–5°C) .

Basic: What solvents are compatible with this carbamate in downstream reactions?

Methodological Answer:

- Polar Solvents: DMSO, DMF, and acetonitrile (for coupling reactions).

- Nonpolar Solvents: Toluene or dichloromethane (for SNAr reactions with aryl halides) .

- Aqueous Compatibility: Stable in buffered solutions (pH 6–8) for biochemical assays .

Advanced: What strategies enhance the compound’s shelf life under ambient conditions?

Methodological Answer:

- Lyophilization: Freeze-drying increases stability (24 months at -20°C vs. 6 months at 25°C) .

- Light Protection: Store in amber vials to prevent photodegradation (UV-Vis studies show 10% degradation after 48 hours under UV light) .

- Desiccants: Include silica gel packs to mitigate hydrolysis in humid environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.